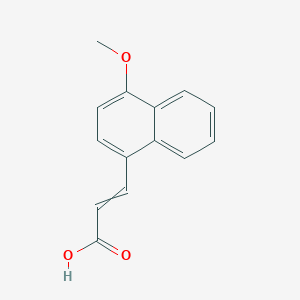
3-(4-Methoxy-1-naphthyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxy-1-naphthyl)acrylic acid is an organic compound with the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol . This compound is characterized by the presence of a methoxy group attached to the naphthalene ring and an acrylic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 3-(4-Methoxy-1-naphthyl)acrylic acid typically involves the reaction of 4-methoxy-1-naphthaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
3-(4-Methoxy-1-naphthyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the acrylic acid moiety to propionic acid derivatives.
科学的研究の応用
3-(4-Methoxy-1-naphthyl)acrylic acid is utilized in various scientific research fields:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-(4-Methoxy-1-naphthyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group enhances its binding affinity to these targets, while the acrylic acid moiety participates in various biochemical pathways. These interactions can lead to the modulation of enzyme activity or receptor signaling, resulting in the compound’s observed effects .
類似化合物との比較
3-(4-Methoxy-1-naphthyl)acrylic acid can be compared to other similar compounds, such as:
- 3-(4-Methoxy-2-methylphenyl)acrylic acid
- 3-(4-Methoxy-3-methylphenyl)acrylic acid
- 3-(4-Methoxy-2,5-dimethylphenyl)acrylic acid These compounds share structural similarities but differ in the position and number of substituents on the aromatic ring. The unique positioning of the methoxy group in this compound contributes to its distinct chemical and biological properties .
生物活性
3-(4-Methoxy-1-naphthyl)acrylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C13H12O3
- Molecular Weight : 220.24 g/mol
- IUPAC Name : 3-(4-methoxy-1-naphthalenyl)prop-2-enoic acid
Research indicates that this compound may exert its biological effects through various mechanisms:
- Anticancer Activity : The compound has been shown to inhibit cell proliferation in various cancer cell lines. Its structure allows it to interact with biological targets involved in cancer progression, such as tubulin and STAT3 pathways. For instance, derivatives of this compound have been noted for their ability to bind to the colchicine site on tubulin, disrupting microtubule formation and thereby inhibiting cancer cell growth .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may also possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways involved in chronic inflammation .
Case Studies
-
Antitumor Efficacy :
A study investigating a series of 4-methoxy-N-(1-naphthyl) benzenesulfonamide derivatives (related to this compound) demonstrated strong inhibitory effects against A549 (lung), MDA-MB-231 (breast), and HCT-116 (colon) cancer cell lines, with IC50 values ranging from 1.35 μM to 3.04 μM. The lead compound showed significant tumor growth inhibition in vivo, suggesting that structural modifications based on this scaffold could enhance anticancer activity . -
Mechanistic Insights :
In vitro assays revealed that the compound competes with colchicine for binding to tubulin, resulting in decreased polymerization and subsequent cell cycle arrest. Additionally, it was found to inhibit STAT3 phosphorylation, a critical pathway in many cancers, with an IC50 value of 6.84 μM .
Research Findings
Recent investigations into the biological activity of this compound have highlighted several key findings:
特性
IUPAC Name |
(E)-3-(4-methoxynaphthalen-1-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-8-6-10(7-9-14(15)16)11-4-2-3-5-12(11)13/h2-9H,1H3,(H,15,16)/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWSMCXLZKKQFV-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













